![molecular formula C20H19NO4S B2564174 N-((4-hydroxychroman-4-yl)methyl)naphthalene-1-sulfonamide CAS No. 1396680-60-6](/img/structure/B2564174.png)
N-((4-hydroxychroman-4-yl)methyl)naphthalene-1-sulfonamide
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Description
N-((4-hydroxychroman-4-yl)methyl)naphthalene-1-sulfonamide, also known as HN-S-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HN-S-1 is a sulfonamide derivative that contains a naphthalene ring and a chroman moiety, which makes it a unique compound with diverse properties.
Scientific Research Applications
Fluorescence Sensing and Intracellular Imaging
Naphthalene-based sulfonamide compounds have been developed as fluorescent probes for selective detection and imaging. For instance, a naphthalene-based sulfonamide Schiff base demonstrated significant fluorescence enhancement in the presence of Al3+ ions, indicating its application in aqueous systems for metal ion detection. This sensitivity towards aluminum ions makes it a potential tool for intracellular imaging and environmental monitoring, highlighting the utility of sulfonamide derivatives in biochemical sensing and analysis (Mondal et al., 2015).
Molecular Synthesis and Characterization
Sulfonamide compounds, such as 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, have been synthesized and characterized, revealing insights into their molecular structure and electronic properties. Such studies involve detailed analysis using techniques like X-ray diffraction and Density Functional Theory (DFT), providing foundational knowledge for the development of new materials and chemicals with specific properties for various applications (Sarojini et al., 2012).
Protein Binding Studies
Research on sulfonamide derivatives also extends to their interaction with proteins. For example, fluorescent probes based on sulfonamide structures have been utilized to study binding mechanisms to bovine serum albumin, a common model for protein-drug interactions. Such studies are crucial for understanding the pharmacokinetics and dynamics of potential therapeutic agents, offering a pathway to the development of more effective drugs (Jun et al., 1971).
Chemical Sensing and Imaging
Further demonstrating the versatility of naphthalene sulfonamide derivatives, these compounds have been used as chemosensors for detecting ions like Al(III) in solutions, offering applications in environmental monitoring and chemical analysis. The ability of these compounds to form complexes with specific ions, leading to enhanced fluorescence, allows for sensitive detection methods that can be applied in various scientific and industrial contexts (Ding et al., 2013).
properties
IUPAC Name |
N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]naphthalene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S/c22-20(12-13-25-18-10-4-3-9-17(18)20)14-21-26(23,24)19-11-5-7-15-6-1-2-8-16(15)19/h1-11,21-22H,12-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSZXLNYVXPTKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNS(=O)(=O)C3=CC=CC4=CC=CC=C43)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-hydroxychroman-4-yl)methyl)naphthalene-1-sulfonamide |
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